1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea
Description
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl rings, which can significantly influence its chemical properties and biological activities
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-15-3-1-13(2-4-15)11-24-12-14(9-18(24)25)10-22-19(26)23-17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVOOPNUYTEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: The next step involves the alkylation of the pyrrolidinone ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to various biological responses.
Comparison with Similar Compounds
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-4-methylpiperazine: This compound also contains a fluorobenzyl group but differs in its core structure, which is a piperazine ring instead of a pyrrolidinone ring.
1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine: This compound contains fluorophenyl groups but differs in its functional groups and overall structure.
The uniqueness of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea lies in its specific combination of functional groups and fluorine atoms, which can influence its chemical reactivity and biological activity.
Biological Activity
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidinone ring : Contributes to its biological interactions.
- Urea functional group : Implicated in enzyme inhibition and receptor binding.
- Aromatic substituents (4-fluorobenzyl and 4-fluorophenyl) : Enhance lipophilicity and may influence pharmacokinetics.
The molecular formula is with a molecular weight of 355.4 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets:
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
- Studies suggest it could act on enzymes linked to neurochemical processes, making it a candidate for treating conditions like depression and insomnia.
- Receptor Binding :
-
Antimicrobial Properties :
- Preliminary studies indicate potential antimicrobial effects, suggesting applications in treating infections.
The proposed mechanism of action involves the following interactions:
- Binding to Enzymes : The urea moiety may form stable complexes with enzyme active sites, inhibiting their catalytic activity.
- Modulation of Signaling Pathways : By interacting with GPCRs, the compound may influence downstream signaling cascades, affecting cellular responses such as proliferation and apoptosis .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of target enzyme activity at micromolar concentrations. |
| Study 2 | Receptor Interaction | Showed binding affinity for serotonin receptors, indicating potential antidepressant effects. |
| Study 3 | Antimicrobial Activity | Reported effective inhibition against various bacterial strains, suggesting therapeutic applications in infectious diseases. |
Research Applications
The compound's unique properties make it suitable for various research applications:
- Medicinal Chemistry : Development of new therapeutic agents targeting neurological disorders.
- Biochemical Research : Investigation into enzyme kinetics and receptor pharmacology.
- Pharmaceutical Development : Potential formulation into drugs for treating depression and infections.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions:
Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions (e.g., reflux in ethanol) .
Fluorobenzyl introduction : Nucleophilic substitution using 4-fluorobenzyl halides, often requiring anhydrous conditions and catalysts like K₂CO₃ .
Urea linkage formation : Coupling with 4-fluorophenyl isocyanate in aprotic solvents (e.g., DMF) at 0–25°C .
- Optimization : Reaction yields can be improved via continuous flow synthesis and real-time monitoring (e.g., TLC or HPLC). Purification methods include recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm proton environments (e.g., urea NH peaks at δ 5.5–6.5 ppm; fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
- Mass spectrometry : Verify molecular weight (calculated: ~355.4 g/mol) via ESI-MS or MALDI-TOF .
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement (e.g., confirming dihedral angles between fluorophenyl and pyrrolidinone groups) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data between this compound and its structural analogs?
- Case example : Analogous compounds with substituent variations (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) show divergent enzyme inhibition profiles .
- Approach :
Comparative docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity differences at target sites (e.g., kinase active sites) .
Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., halogen position, alkyl/aryl groups) and test inhibition IC₅₀ values .
Validate via orthogonal assays : Confirm activity using fluorescence polarization (binding) and kinetic assays (e.g., NADPH depletion for oxidoreductase targets) .
Q. How does the fluorobenzyl group influence the compound’s pharmacokinetic properties, and what methodological adjustments are needed for in vivo studies?
- Impact : The 4-fluorobenzyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility .
- Methodological adjustments :
- Solubilization : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) for in vivo dosing .
- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., rat liver microsomes + NADPH) .
- Bioavailability : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in rodent models via LC-MS/MS plasma analysis .
Q. What experimental designs are optimal for evaluating this compound’s potential as an orexin receptor agonist?
- In vitro :
- Receptor binding : Radioligand displacement assays (e.g., [³H]-orexin-A competition in CHO-K1 cells expressing OX₁/OX₂ receptors) .
- Functional activity : Measure Ca²⁺ flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) post-treatment .
- In vivo :
- Behavioral models : Assess feeding behavior (e.g., food intake in orexin-knockout mice) or sleep-wake cycles (EEG/EMG monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
